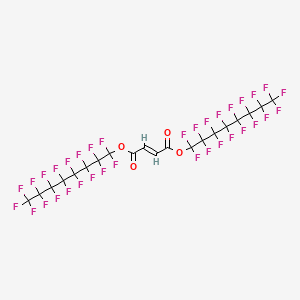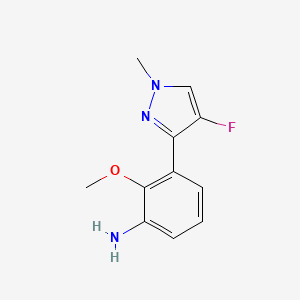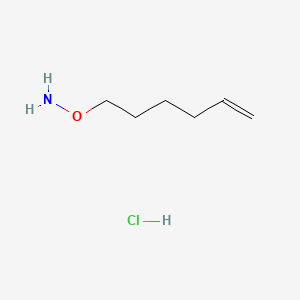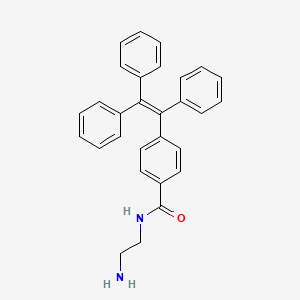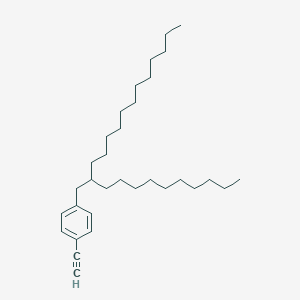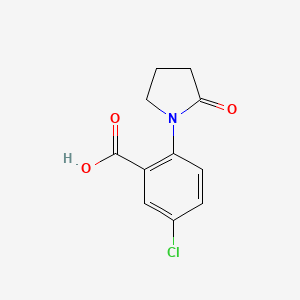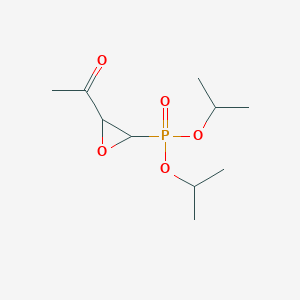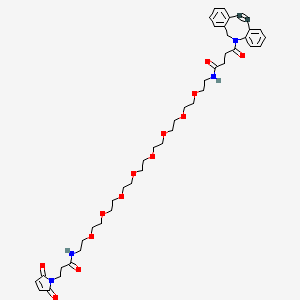
DBCO-PEG8-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG8-Maleimide is a compound that combines a dibenzocyclooctyne (DBCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups and azide groups without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-Maleimide involves the conjugation of a DBCO moiety with a PEG linker and a maleimide group. The maleimide group is known for its high reactivity towards thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in aqueous or organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of DBCO-PEG8-Maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG8-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Click Chemistry Reactions: The DBCO moiety reacts with azide groups to form stable triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions
Thiol-containing Compounds: Used for reactions with the maleimide group.
Azide-containing Compounds: Used for reactions with the DBCO moiety.
Solvents: Common solvents include DMSO, DCM, and DMF.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.
Triazole Linkages: Formed from the reaction of the DBCO moiety with azide groups.
Scientific Research Applications
DBCO-PEG8-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
The mechanism of action of DBCO-PEG8-Maleimide involves the formation of covalent bonds with thiol and azide groups. The maleimide group reacts with thiol groups to form stable thioether bonds, while the DBCO moiety reacts with azide groups to form triazole linkages through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This copper-free click chemistry reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Similar in structure but with a shorter PEG linker.
DBCO-PEG8-DBCO: Contains two DBCO groups instead of a maleimide group.
Ms-PEG8-t-butyl Ester: Contains a mesyl group and a t-butyl protecting group.
Uniqueness
DBCO-PEG8-Maleimide is unique due to its combination of a DBCO moiety, a PEG linker, and a maleimide group. This combination allows for versatile bioconjugation applications, enabling the formation of stable covalent bonds with both thiol and azide groups without the need for a copper catalyst .
Properties
Molecular Formula |
C44H58N4O13 |
|---|---|
Molecular Weight |
850.9 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H58N4O13/c49-40(11-12-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48)45-16-19-54-21-23-56-25-27-58-29-31-60-33-34-61-32-30-59-28-26-57-24-22-55-20-17-46-41(50)15-18-47-42(51)13-14-43(47)52/h1-8,13-14H,11-12,15-35H2,(H,45,49)(H,46,50) |
InChI Key |
QVDWXJPVYDMUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


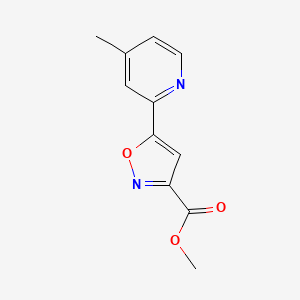
![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)




